2-Octynyladenosine 2-Octynyladenosine Novel Rac inhibitor, decreasing proliferation, p38 phosphorylation and IL-6 levels; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 1090893-12-1
VCID: VC0197402
InChI: InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
SMILES: CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Molecular Formula: C18H25N5O4
Molecular Weight: 375.4 g/mol

2-Octynyladenosine

CAS No.: 1090893-12-1

Inhibitors

VCID: VC0197402

Molecular Formula: C18H25N5O4

Molecular Weight: 375.4 g/mol

2-Octynyladenosine - 1090893-12-1

CAS No. 1090893-12-1
Product Name 2-Octynyladenosine
Molecular Formula C18H25N5O4
Molecular Weight 375.4 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(6-amino-2-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
Standard InChIKey NVGGIHKSKVAPEY-XKLVTHTNSA-N
Isomeric SMILES CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
SMILES CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Canonical SMILES CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Description Novel Rac inhibitor, decreasing proliferation, p38 phosphorylation and IL-6 levels; High Quality Biochemicals for Research Uses
Synonyms 3-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(4-methyl-3-sulfamoyl-phenyl)benzamide
PubChem Compound 146207
Last Modified Nov 11 2021
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